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Compound of Interest

Methyl 5-amino-2-
Compound Name:
hydroxybenzoate

Cat. No.: B125376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 5-
amino-2-hydroxybenzoate (CsHoNOs, Molar Mass: 167.16 g/mol ), a key intermediate in
pharmaceutical and chemical synthesis.[1][2] The following sections detail the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with comprehensive experimental protocols and a workflow for structural elucidation.

Data Presentation

The spectroscopic data for Methyl 5-amino-2-hydroxybenzoate is summarized below. It is
important to note that while references to experimental spectra exist in databases like
SpectraBase, readily available public data is limited.[1] Therefore, the following tables are a
combination of predicted data from reliable sources and expected values based on structurally
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is predicted to show distinct signals for the
aromatic protons, the amine, the hydroxyl, and the methyl ester protons.
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~7.2-7.0 d 1H H-3
~6.9-6.7 dd 1H H-4
~6.6-6.4 d 1H H-6
~ 5.0 - 4.0 (broad) S 2H -NH:z
~10.0 - 9.0 (broad) s 1H -OH
~ 3.8 S 3H -OCHs

13C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals
corresponding to the eight carbon atoms in the molecule.

Chemical Shift (6, ppm) Assignment
~ 170 C=0 (ester)

~ 150 C-OH

~ 140 C-NH:

~ 125 C-H (aromatic)
~118 C-H (aromatic)
~ 115 C-H (aromatic)
~ 110 C-COOCHs
~52 -OCHs

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various
functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

3500 - 3300 Strong, Broad O-H and N-H stretching

3100 - 3000 Medium Aromatic C-H stretching

9990 - 2850 Medium Aliphatic C-H stretching (-
OCHs)

~ 1680 Strong C=0 stretching (ester)

1600 - 1450 Medium to Strong C=C stretching (aromatic ring)

~ 1250 Strong C-O stretching (ester)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule. The predicted data is for electrospray ionization (ESI).

m/z (Mass-to-Charge Ratio) Adduct/Fragment
168.06552 [M+H]*

190.04746 [M+Na]*
166.05096 [M-H]~

150.05550 [M+H-H20]*
136.0398 [M-OCHs]*
108.0422 [M-COOCHs]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-amino-2-
hydroxybenzoate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3) in a
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standard 5 mm NMR tube. The choice of solvent is crucial as the acidic protons of the
hydroxyl and amino groups may exchange with protic solvents.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength spectrometer.

[e]

Pulse Sequence: Standard single-pulse sequence.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

o Spectral Width: 0-12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

[e]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[¢]

Spectral Width: 0-200 ppm.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual
solvent peak as an internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact between the sample and the
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crystal by applying pressure using the anvil.

¢ |nstrument Parameters:

[e]

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[¢]

o Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the
sample spectrum. The instrument software will automatically ratio the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation (Electrospray lonization - ESI): Prepare a dilute solution of the sample
(approximately 1 pg/mL) in a suitable solvent such as methanol or acetonitrile.

e |nstrument Parameters:

o Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a
guadrupole, time-of-flight, or Orbitrap analyzer).

o lonization Mode: Positive or negative ion mode.
o Capillary Voltage: 3-5 kV.

o Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's
recommendations.

o Mass Range: m/z 50-500.

o Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 puL/min.
Acquire the mass spectrum in full scan mode. For structural confirmation, tandem mass

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

spectrometry (MS/MS) can be performed on the parent ion to observe its fragmentation
pattern.

Visualization of Workflows and Relationships
Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
5-amino-2-hydroxybenzoate.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Logical Relationship of Spectroscopic Techniques

This diagram shows how the different spectroscopic techniques provide complementary
information for the structural elucidation of Methyl 5-amino-2-hydroxybenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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